molecular formula C16H23NO B5633653 N-(2-tert-butylphenyl)cyclopentanecarboxamide

N-(2-tert-butylphenyl)cyclopentanecarboxamide

Cat. No.: B5633653
M. Wt: 245.36 g/mol
InChI Key: MIHCWSMNBUURFJ-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)cyclopentanecarboxamide is an organic compound characterized by the presence of a cyclopentanecarboxamide group attached to a 2-tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of 2-tert-butylphenylamine with cyclopentanecarboxylic acid. The reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .

Another method involves the Ritter reaction, where 2-tert-butylphenylamine reacts with cyclopentanecarboxylic acid in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-tert-butylphenyl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)cyclopentanecarboxamide is unique due to the presence of both a cyclopentanecarboxamide group and a 2-tert-butylphenyl moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(2-tert-butylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16(2,3)13-10-6-7-11-14(13)17-15(18)12-8-4-5-9-12/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHCWSMNBUURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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